Nitrin
Overview
Description
Nitrin is a useful research compound. Its molecular formula is C13H13N3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
It’s known that the compound was synthesized by refluxing 2-nitrobenzaldehyde with phenylhydrazine in ethanolic solvent . More research is required to elucidate how the compound interacts with its targets and the resulting changes.
Biochemical Pathways
The specific biochemical pathways affected by 2-Aminobenzaldehyde phenylhydrazone are currently unknown
Properties
IUPAC Name |
2-[(phenylhydrazinylidene)methyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c14-13-9-5-4-6-11(13)10-15-16-12-7-2-1-3-8-12/h1-10,16H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPNCBSCOIMOBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CC=C2N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30904966 | |
Record name | Nitrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
553-74-2 | |
Record name | 2-Aminobenzaldehyde 2-phenylhydrazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=553-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30904966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Aminobenzaldehyde Phenylhydrazone?
A1: 2-Aminobenzaldehyde Phenylhydrazone has the molecular formula C13H13N3 and a molecular weight of 211.26 g/mol.
Q2: Is there any spectroscopic data available for 2-Aminobenzaldehyde Phenylhydrazone?
A2: Yes, research on 2-Aminobenzaldehyde Phenylhydrazone and its metal complexes often employs infrared (IR) spectroscopy to elucidate structural characteristics. [, ]
Q3: Has the stability of 2-Aminobenzaldehyde Phenylhydrazone been studied?
A3: Yes, thermal studies have been conducted on 2-Aminobenzaldehyde Phenylhydrazone and its metal complexes to assess their thermal stability and degradation patterns. []
Q4: Are there any studies on the photostability of 2-Aminobenzaldehyde Phenylhydrazone?
A4: Research has investigated the photostability of 2-Aminobenzaldehyde Phenylhydrazone and its complexes to evaluate their behavior under light exposure. []
Q5: Does 2-Aminobenzaldehyde Phenylhydrazone exhibit any catalytic properties?
A5: While the provided research doesn't directly explore the catalytic activity of 2-Aminobenzaldehyde Phenylhydrazone, its structural features suggest potential as a ligand in metal complexes with catalytic applications. Further research is needed to explore this avenue.
Q6: Have computational methods been applied to study 2-Aminobenzaldehyde Phenylhydrazone?
A6: Although the provided research primarily focuses on experimental characterization, computational chemistry techniques like DFT calculations have been employed to study similar compounds like pyridylnitrenes, offering insights into their reactivity and properties. []
Q7: How does modifying the structure of 2-Aminobenzaldehyde Phenylhydrazone influence its properties?
A7: While specific SAR studies on 2-Aminobenzaldehyde Phenylhydrazone are not detailed in the research provided, it is known that structural modifications, such as the introduction of electron-donating or electron-withdrawing groups, can significantly impact the properties of similar compounds. Further investigation is required to determine the precise effects of such modifications on 2-Aminobenzaldehyde Phenylhydrazone.
Q8: What analytical techniques are commonly employed to study 2-Aminobenzaldehyde Phenylhydrazone?
A8: Common analytical techniques used to characterize 2-Aminobenzaldehyde Phenylhydrazone and its metal complexes include elemental analysis, molar conductivity measurements, and mass spectrometry. []
Q9: What are the known applications of 2-Aminobenzaldehyde Phenylhydrazone?
A9: 2-Aminobenzaldehyde Phenylhydrazone has been historically utilized as a reagent for the specific detection of nitrite ions. [] Its ability to form colored complexes with nitrite ions makes it suitable for analytical applications.
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